Chloro(cyclohexylmethoxy)phosphinate
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Overview
Description
Chloro(cyclohexylmethoxy)phosphinate is an organophosphorus compound characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloro(cyclohexylmethoxy)phosphinate typically involves the reaction of cyclohexylmethanol with phosphorus trichloride (PCl₃) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphite, which is then chlorinated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Chloro(cyclohexylmethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used
Scientific Research Applications
Chloro(cyclohexylmethoxy)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of chloro(cyclohexylmethoxy)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cell signaling pathways by interacting with receptors and altering their function .
Comparison with Similar Compounds
Phosphonates: Compounds with a similar phosphorus moiety but different substituents.
Phosphinates: Other phosphinate derivatives with varying alkyl or aryl groups
Uniqueness: Chloro(cyclohexylmethoxy)phosphinate is unique due to its specific combination of a chloro group and a cyclohexylmethoxy group, which imparts distinct chemical properties and reactivity compared to other phosphinates and phosphonates .
Properties
CAS No. |
114517-15-6 |
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Molecular Formula |
C7H13ClO3P- |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
chloro(cyclohexylmethoxy)phosphinate |
InChI |
InChI=1S/C7H14ClO3P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)/p-1 |
InChI Key |
FNBDQBRXDDUUSR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)COP(=O)([O-])Cl |
Origin of Product |
United States |
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